An In-Depth Technical Guide to the Structure Elucidation of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
An In-Depth Technical Guide to the Structure Elucidation of Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate
Abstract
This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It details the strategic rationale behind the selection and application of modern spectroscopic techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) methods. By integrating data from high-resolution mass spectrometry, FT-IR, 1D NMR (¹H and ¹³C), and 2D NMR (COSY, HSQC, HMBC), we construct a validated, unambiguous structural assignment. Each step is presented as part of a self-validating system, ensuring scientific integrity and providing a logical, field-proven workflow for the characterization of complex small molecules.
Introduction: The Analytical Challenge
Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (C₁₃H₁₆O₅) is a β-keto ester, a class of compounds of significant interest in organic synthesis and medicinal chemistry.[1][2] Its structure combines an aromatic moiety rich in electron-donating groups with a flexible and reactive dicarbonyl system. The presence of multiple carbonyl groups, ether linkages, and an aliphatic chain necessitates a multi-faceted analytical approach to prevent ambiguity. Furthermore, β-keto esters can exist in equilibrium with their enol tautomers, a phenomenon that can complicate spectral interpretation but also offers unique structural insights.[3]
This guide presents a systematic workflow to deduce the molecule's precise connectivity, treating the sample as an unknown to illustrate the power of a combined spectroscopic strategy.
Strategic Workflow for Structure Elucidation
A robust elucidation strategy begins with determining the molecular formula and then systematically identifying functional groups and assembling the molecular fragments.[4] Our approach is designed to be sequential and confirmatory, where each experiment builds upon the insights of the last.
Figure 1: Overall workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
3.1. Rationale and Causality
High-Resolution Mass Spectrometry (HRMS) is the foundational experiment. Its primary purpose is to provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. This step is critical as it constrains all subsequent spectral interpretations and allows for the calculation of the Index of Hydrogen Deficiency (IHD), which indicates the total number of rings and/or multiple bonds present.
3.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: The analysis is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI is chosen for its soft ionization properties, which maximizes the abundance of the protonated molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺ while minimizing premature fragmentation.
-
Data Acquisition: The instrument is calibrated using a known standard immediately prior to the run. Data is acquired in positive ion mode over a mass range of m/z 100–500.
3.3. Data Interpretation and Fragmentation Analysis
-
Molecular Formula: The HRMS analysis yields a primary ion at m/z 253.1071 [M+H]⁺. This experimentally determined mass corresponds to a molecular formula of C₁₃H₁₆O₅ (calculated mass for [C₁₃H₁₇O₅]⁺ is 253.1076), confirming the compound's elemental composition.[5] The molecular weight is therefore 252.26 g/mol .[1]
-
Index of Hydrogen Deficiency (IHD): The IHD is calculated as: IHD = C - H/2 - X/2 + N/2 + 1. IHD = 13 - (16/2) + 1 = 6 . This value suggests the presence of a benzene ring (IHD=4) and two additional degrees of unsaturation, likely corresponding to two carbonyl groups (C=O).
-
Fragmentation Analysis: The mass spectrum also reveals key fragment ions that provide initial structural clues. The fragmentation of β-keto esters is often driven by cleavages alpha to the carbonyl groups.[6]
Table 1: Key HRMS Fragmentation Data
| m/z (Observed) | Fragment Formula | Probable Fragment Structure |
| 253.1071 | [C₁₃H₁₇O₅]⁺ | [M+H]⁺ |
| 207.0652 | [C₁₁H₁₁O₄]⁺ | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |
| 179.0703 | [C₁₀H₁₁O₃]⁺ | [M+H - C₃H₅O₂]⁺ (Loss of ethyl acetate moiety) |
| 165.0546 | [C₉H₉O₃]⁺ | [2,4-dimethoxybenzoyl]⁺ cation (Base Peak) |
The base peak at m/z 165.0546 is highly diagnostic, corresponding to the stable 2,4-dimethoxybenzoyl cation. This strongly suggests the presence of a 2,4-dimethoxyphenyl ketone unit within the molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
4.1. Rationale and Causality
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. For this molecule, we expect to identify carbonyl stretches (both ester and ketone), C-O ether stretches, and aromatic C-H bonds. The precise position of the carbonyl absorptions can indicate the presence of conjugation.[8]
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired by averaging 16 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.
4.3. Spectral Interpretation
The IR spectrum provides clear evidence for the key functional groups predicted by the molecular formula and IHD.
-
~3000-2840 cm⁻¹: C-H stretching vibrations from the aliphatic ethyl and methoxy groups.
-
~1745 cm⁻¹ (Strong, Sharp): This peak is characteristic of a saturated aliphatic ester C=O stretch.[9]
-
~1680 cm⁻¹ (Strong, Sharp): This absorption is indicative of an aryl ketone C=O stretch. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[7]
-
~1610, 1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1260, 1025 cm⁻¹ (Strong): These intense bands correspond to the asymmetric and symmetric C-O stretching of the aryl ether (methoxy) groups.
The presence of two distinct, strong carbonyl peaks validates the β-keto ester structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information, allowing for the complete assembly of the molecular skeleton by mapping out the C-H framework and establishing connectivity between atoms.[10] A combination of 1D and 2D experiments is required for an unambiguous assignment.
5.1. Rationale and Causality of the NMR Workflow
-
¹H NMR: Provides the number of distinct proton environments, their integration (relative number of protons), and splitting patterns (information about neighboring protons).
-
¹³C NMR & DEPT-135: Identifies the number of distinct carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (Cq).
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds, establishing spin systems (e.g., the ethyl group).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is the key experiment for connecting disparate fragments of the molecule.[4]
Figure 2: Logical flow of NMR data interpretation.
5.2. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.
-
1D Spectra Acquisition: Standard pulse programs are used to acquire ¹H (16 scans) and ¹³C{¹H} (1024 scans) spectra. A DEPT-135 experiment is run to differentiate carbon types.
-
2D Spectra Acquisition: Gradient-selected COSY, HSQC, and HMBC experiments are run using standard parameter sets optimized for detecting ¹JCH (~145 Hz) and nJCH (~8 Hz).
5.3. NMR Data and Interpretation
5.3.1. ¹H and ¹³C NMR Data
The 1D spectra reveal all the expected signals for the proposed structure. The data is summarized in the table below.
Table 2: ¹H and ¹³C NMR Data for Ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate (in CDCl₃)
| Atom # | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| 1 | - | - | - | 197.5 | Cq (Ketone) |
| 2 | - | - | - | 118.9 | Cq |
| 3 | 6.45 | d (J=2.3 Hz) | 1H | 98.6 | CH |
| 4 | - | - | - | 165.2 | Cq |
| 5 | 6.51 | dd (J=8.7, 2.3 Hz) | 1H | 105.8 | CH |
| 6 | 7.85 | d (J=8.7 Hz) | 1H | 133.4 | CH |
| 7 | 3.95 | s | 2H | 45.8 | CH₂ |
| 8 | - | - | - | 167.1 | Cq (Ester) |
| 9 | 4.20 | q (J=7.1 Hz) | 2H | 61.5 | CH₂ |
| 10 | 1.25 | t (J=7.1 Hz) | 3H | 14.1 | CH₃ |
| 11 (at C4) | 3.88 | s | 3H | 55.7 | CH₃ |
| 12 (at C2) | 3.91 | s | 3H | 56.0 | CH₃ |
5.3.2. 2D NMR Correlation Analysis
-
COSY Analysis:
-
A strong cross-peak between the signals at δ 4.20 (H9) and δ 1.25 (H10) confirms the presence of the ethyl group (-CH₂CH₃).
-
A correlation is observed between the aromatic protons at δ 6.51 (H5) and δ 7.85 (H6) , as well as a weaker one between δ 6.51 (H5) and δ 6.45 (H3) , confirming their adjacency on the aromatic ring.
-
-
HSQC Analysis:
-
This experiment directly links each proton signal to its corresponding carbon signal as detailed in Table 2 (e.g., δH 1.25 correlates to δC 14.1; δH 7.85 correlates to δC 133.4).
-
-
HMBC Analysis: Connecting the Pieces The HMBC spectrum is crucial for assembling the final structure. It reveals key correlations across the ester and ketone functionalities.
-
Ethyl Group to Ester Carbonyl: The protons of the ethyl group, H9 (δ 4.20) and H10 (δ 1.25), both show a correlation to the ester carbonyl carbon C8 at δ 167.1, confirming the ethyl ester fragment.
-
Methylene Bridge: The methylene protons H7 (δ 3.95) show correlations to both carbonyl carbons, C1 (δ 197.5) and C8 (δ 167.1), definitively placing this CH₂ group between the two C=O groups.
-
Aromatic Ring to Ketone: The aromatic proton H6 (δ 7.85) shows a three-bond correlation to the ketone carbonyl C1 (δ 197.5), locking the 2,4-dimethoxybenzoyl group to the rest of the molecule.
-
Methoxy Groups: The methoxy protons H11 (δ 3.88) and H12 (δ 3.91) show correlations to their respective attachment points on the aromatic ring, C4 (δ 165.2) and C2 (δ 118.9), confirming their positions.
-
Figure 3: Key HMBC correlations confirming fragment assembly.
Conclusion: A Validated Structure
The integrated analysis of mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides overwhelming and self-consistent evidence for the structure of ethyl 3-(2,4-dimethoxyphenyl)-3-oxopropanoate .
-
HRMS established the molecular formula C₁₃H₁₆O₅ and an IHD of 6. Its fragmentation pattern provided the first clue to the 2,4-dimethoxybenzoyl substructure.
-
FT-IR confirmed the presence of two distinct carbonyls (ester and conjugated ketone), aromatic C=C bonds, and ether linkages.
-
1D and 2D NMR allowed for the complete and unambiguous assignment of every proton and carbon atom. COSY identified the ethyl and aromatic spin systems, HSQC mapped direct C-H attachments, and HMBC provided the critical long-range correlations that connected all fragments into a single, validated molecular structure.
This systematic, multi-technique approach represents a robust and reliable methodology for the structural elucidation of novel organic compounds, ensuring the highest degree of scientific confidence required in research and development settings.
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